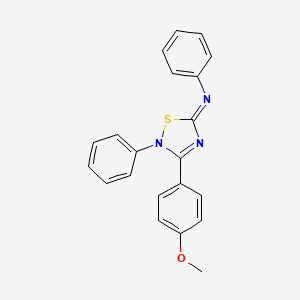
(5Z)-3-(4-methoxyphenyl)-N,2-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(4-methoxyphenyl)-N,2-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine is a useful research compound. Its molecular formula is C21H17N3OS and its molecular weight is 359.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5Z)-3-(4-methoxyphenyl)-N,2-diphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine belongs to the class of thiadiazole derivatives, which have gained attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a thiadiazole ring substituted with phenyl and methoxy groups, which are crucial for its biological activity.
The biological activity of thiadiazole derivatives often involves:
- Enzyme Inhibition : Many thiadiazoles act as inhibitors of various enzymes. For instance, they may inhibit nitric oxide synthase (NOS) isoforms, which are involved in inflammatory processes .
- Antimicrobial Activity : Thiadiazole compounds have shown effectiveness against a range of microbial pathogens by disrupting cellular processes or inhibiting specific metabolic pathways .
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various mechanisms such as tubulin interaction .
Antimicrobial Properties
Thiadiazole derivatives have demonstrated significant antimicrobial activity against both bacterial and fungal strains. Research indicates that the presence of the thiadiazole ring enhances lipophilicity, allowing better penetration through biological membranes .
| Microbial Strain | Activity |
|---|---|
| E. coli | Inhibitory |
| S. aureus | Inhibitory |
| C. albicans | Inhibitory |
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been tested against lung (A549) and breast (MCF-7) cancer cells:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 0.28 |
| MCF-7 | 0.52 |
These results indicate a promising potential for further development as an anticancer agent .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The results showed that compounds with methoxy substitutions had enhanced activity compared to unsubstituted analogs .
- Cytotoxic Screening : A recent investigation assessed the cytotoxicity of several thiadiazole derivatives on human cancer cell lines using MTT assays. Compounds similar to this compound exhibited significant growth inhibition in multiple cancer types .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N,2-diphenyl-1,2,4-thiadiazol-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-25-19-14-12-16(13-15-19)20-23-21(22-17-8-4-2-5-9-17)26-24(20)18-10-6-3-7-11-18/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHXUIVBOJLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














